molecular formula C7H6O3S B13259049 4-Formyl-3-methylthiophene-2-carboxylic acid

4-Formyl-3-methylthiophene-2-carboxylic acid

Cat. No.: B13259049
M. Wt: 170.19 g/mol
InChI Key: DRNBTIWMNQEMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-3-methylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a formyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-methylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the formylation of 3-methylthiophene-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-3-methylthiophene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of novel pharmaceuticals with therapeutic potential.

    Industry: Utilized in the production of organic semiconductors, dyes, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 4-Formyl-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-3-methylthiophene-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the thiophene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

4-formyl-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H6O3S/c1-4-5(2-8)3-11-6(4)7(9)10/h2-3H,1H3,(H,9,10)

InChI Key

DRNBTIWMNQEMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1C=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.